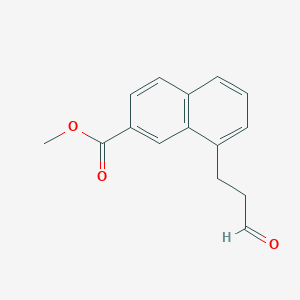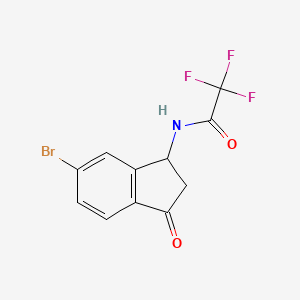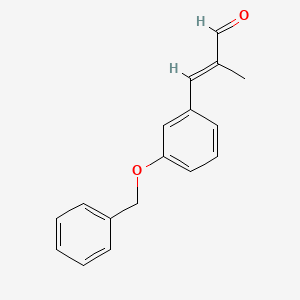
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- is an organic compound with the molecular formula C16H16O2. It is a derivative of cinnamaldehyde, featuring a phenylmethoxy group attached to the phenyl ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- typically involves the aldol condensation of benzaldehyde derivatives with acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR)
Catalysts: Solid base catalysts like magnesium oxide
Purification: Distillation and recrystallization
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: Forms carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Produces alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride
Major Products
Oxidation: 2-Methyl-3-(3-(phenylmethoxy)phenyl)propanoic acid
Reduction: 2-Methyl-3-(3-(phenylmethoxy)phenyl)propanol
Substitution: 2-Methyl-3-(3-(phenylmethoxy)phenyl)-2-chloropropanal
Wissenschaftliche Forschungsanwendungen
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing anti-inflammatory agents.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- involves its interaction with cellular proteins and enzymes. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity and alter cellular functions. The compound targets pathways involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamaldehyde: 2-Propenal, 3-phenyl-
2-Methylcinnamaldehyde: 2-Propenal, 2-methyl-3-phenyl-
3-Phenylpropionaldehyde: Propanal, 3-phenyl-
Uniqueness
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- is unique due to the presence of the phenylmethoxy group, which enhances its aromatic properties and reactivity. This structural feature distinguishes it from other cinnamaldehyde derivatives and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
134127-81-4 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
(E)-2-methyl-3-(3-phenylmethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C17H16O2/c1-14(12-18)10-16-8-5-9-17(11-16)19-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b14-10+ |
InChI-Schlüssel |
CUFOITPDPFGQHC-GXDHUFHOSA-N |
Isomerische SMILES |
C/C(=C\C1=CC(=CC=C1)OCC2=CC=CC=C2)/C=O |
Kanonische SMILES |
CC(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


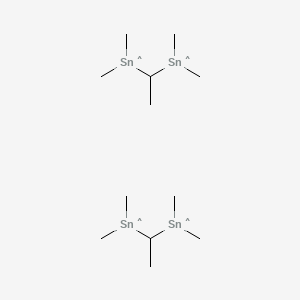
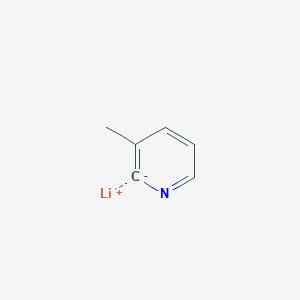

![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
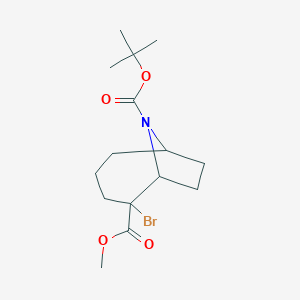
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)


![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)
![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
